methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2648938-81-0
VCID: VC11534151
InChI: InChI=1S/C8H12N4O2.2ClH/c1-14-8(13)7-10-5-11-12(7)6-2-3-9-4-6;;/h5-6,9H,2-4H2,1H3;2*1H
SMILES:
Molecular Formula: C8H14Cl2N4O2
Molecular Weight: 269.13 g/mol

methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride

CAS No.: 2648938-81-0

Cat. No.: VC11534151

Molecular Formula: C8H14Cl2N4O2

Molecular Weight: 269.13 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride - 2648938-81-0

Specification

CAS No. 2648938-81-0
Molecular Formula C8H14Cl2N4O2
Molecular Weight 269.13 g/mol
IUPAC Name methyl 2-pyrrolidin-3-yl-1,2,4-triazole-3-carboxylate;dihydrochloride
Standard InChI InChI=1S/C8H12N4O2.2ClH/c1-14-8(13)7-10-5-11-12(7)6-2-3-9-4-6;;/h5-6,9H,2-4H2,1H3;2*1H
Standard InChI Key RZEKMOLBBCZRRB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC=NN1C2CCNC2.Cl.Cl

Introduction

Basic Information

  • Chemical Name: Methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride

  • Synonyms:

    • SCHEMBL25279765

    • EN300-28227163

  • Molecular Formula: C8H14Cl2N4O2C_8H_{14}Cl_2N_4O_2

  • Molecular Weight: 269.13 g/mol .

Parent Compound

The parent compound, methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate (PubChem CID: 155973267), has a molecular weight of 196.21 g/mol and lacks the dihydrochloride groups .

Synthesis Pathway

While specific synthesis details for this compound are not directly available in the provided sources, it likely involves:

  • Formation of the triazole ring via cyclization reactions.

  • Functionalization with a pyrrolidine group at the 3-position.

  • Esterification at the 5-position to introduce the methyl carboxylate group.

  • Conversion to the dihydrochloride salt for improved solubility and pharmacokinetics.

Pharmaceutical Research

The triazole scaffold is widely recognized for its biological activity:

  • Antimicrobial: Triazoles are key components in antifungal drugs like fluconazole .

  • Anticancer: Structural analogs exhibit anticancer properties by inhibiting specific enzymes or pathways .

The addition of a pyrrolidine group could enhance binding affinity to biological targets, making this compound a candidate for further pharmacological evaluation.

Antimicrobial Activity

Triazole derivatives have shown efficacy against multidrug-resistant pathogens due to their ability to disrupt essential microbial enzymes . This compound may possess similar activity based on its structural features.

Chemical Research

The compound's unique structure makes it an attractive scaffold for designing derivatives with improved activity or specificity in medicinal chemistry.

Current Status

  • The parent triazole compounds have demonstrated significant biological activity.

  • Incorporating pyrrolidine and ester groups may improve pharmacological profiles.

Future Research Recommendations

To fully explore its potential:

  • Conduct in vitro and in vivo studies to evaluate antimicrobial and anticancer activities.

  • Perform stability and solubility testing under different conditions.

  • Investigate structure–activity relationships (SAR) by modifying substituents on the triazole ring.

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